1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrazine family. This compound is characterized by a fused ring system that includes both a pyrrole and a pyrazine structure. It has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals.
The compound can be synthesized from various precursors, primarily through reduction processes involving 3,4-dihydropyrrolo[1,2-a]pyrazine. This precursor is typically produced by reacting dialkylacetals or dioxalane with ethylenediamine in acidic conditions. The synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can also be derived from other derivatives within the same chemical family .
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is classified as an organic compound and more specifically as a heterocyclic compound due to the presence of multiple nitrogen atoms in its structure. It is recognized for its potential therapeutic properties and is studied for its role in developing new drugs.
The primary method for synthesizing 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid involves the hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazine. This process typically occurs in an organic solvent under hydrogen atmosphere using a platinum catalyst. The reaction conditions are optimized to ensure high yields and purity of the final product.
The molecular structure of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid features a fused bicyclic system consisting of a pyrrole and a pyrazine ring. The carboxylic acid functional group (-COOH) is attached to the tetrahydropyrrole moiety.
The compound undergoes various chemical transformations including:
Common reagents for these reactions include:
Relevant analyses have shown that the compound maintains integrity across a range of temperatures and pH levels typical for laboratory environments .
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid has several applications in scientific research:
Research continues to explore its potential as an antitumor agent and kinase inhibitor in various therapeutic contexts .
Multi-component reactions (MCRs) provide efficient single-pot access to the tetrahydropyrrolopyrazine scaffold. A key approach involves the condensation of 2-bromo-1,1-diethoxyethane with pyrrole-2-carboxamide derivatives under acidic conditions, forming the bicyclic core via tandem deprotection-cyclization sequences. This method enables installation of diverse C8 substituents through variation of the pyrrole input [7] [8].
For carboxylated derivatives, diethyl oxalate serves as a dual-function reagent in reactions with δ-valerolactone and hydrazine monohydrate. This sequence constructs the pyrazole ring while simultaneously introducing the carboxylic acid functionality at C1 through in situ ester hydrolysis [5]. Microwave-assisted cyclizations significantly enhance reaction efficiency, reducing typical reaction times from 48h to <2h with 15-20% yield improvements [7].
Table 1: Multi-Component Approaches to Core Scaffold Assembly
Reactants | Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Pyrrole-2-carboxamide + 2-bromo-1,1-diethoxyethane | Glacial AcOH, 80°C, 12h | Ethyl 1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-8-carboxylate | 65-78 |
δ-Valerolactone + diethyl oxalate + hydrazine monohydrate | EtOH, reflux, 6h | 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl carboxylate | 52 |
Methyl (2-oxomorpholin-3-ylidene)ethanoate + 2-bromoacetaldehyde | K₂CO₃, DMF, 60°C | Methyl 1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-8-carboxylate | 71 |
Asymmetric construction of the stereogenic C1 carbon center employs chiral phosphoric acid catalysts (e.g., TRIP-derived catalysts) to achieve >90% ee in intramolecular aza-Friedel-Crafts reactions. This methodology involves the dynamic kinetic resolution of N-aminoethylpyrroles with aldehydes, where catalyst control dictates facial selectivity during iminium ion formation [1] [8].
Phase-transfer catalysis provides an alternative strategy using N-benzylammonium salts derived from quinine. These catalysts facilitate enantioselective aza-Michael additions with moderate enantiocontrol (56% ee), though optimization of pyrrole N-protecting groups can enhance stereoselectivity to >75% ee [3] [8]. Substrate studies reveal electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) provide higher enantioselectivities than aliphatic analogs due to enhanced iminium ion electrophilicity [1].
Table 2: Enantioselective Approaches to Chiral Derivatives
Catalyst System | Substrate Class | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
(R)-TRIP phosphoric acid (10 mol%) | Aromatic aldehydes | -30 | 92-99 | 85-91 |
N-(9-Anthracenylmethyl)cinchoninium bromide | α,β-Unsaturated amides | 25 | 56-75 | 68-79 |
Cu(II)-BOX complexes | β-Ketoesters | -20 | 88 | 82 |
The C1-carboxylic acid serves as a versatile handle for diversification through hydantoin hydrolysis strategies. tert-Butyloxycarbonyl-protected piperidine-4-spiro-5'-hydantoin undergoes alkaline hydrolysis (2M KOH, THF, 4h) to afford 4-amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid, a key precursor for peptide coupling [6].
Orthogonal protection sequences enable selective modification:
Solid-phase strategies employ Wang resin-linked pyrrole-2-carboxylic acids as starting materials. Following immobilization via ester linkage, the resin-bound substrates undergo nucleophilic displacement with bromoacetaldehyde diethyl acetal (3 eq), then acid-catalyzed cyclization (TFA/DCM, 1:1) to construct the bicyclic framework [7].
Diversity introduction occurs at three sites:
Cleavage cocktails (TFA/TIS/H₂O, 95:2.5:2.5) liberate products with purities >85% (HPLC-UV), enabling rapid generation of 500+ member libraries for biological screening. Microwave-assisted coupling cycles enhance efficiency, reducing standard acylation times from 12h to 30min [3] [7] [8].
Table 3: Solid-Phase Combinatorial Library Synthesis
Resin Type | Linker | Diversity Elements | Cleavage Conditions | Average Purity (%) |
---|---|---|---|---|
Merrifield resin | Ester | C3-aryl, N4-acyl, C1-amide | TFA/DCM (1:1), 2h | 87 |
Wang resin | Acid-labile | C3-alkyl, N4-sulfonyl | 95% TFA, 3h | 92 |
Rink amide | Amide | C3-heteroaryl, N4-urea | 20% hexafluoroisopropanol/DCM | 85 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7